Pentadecyl carbonochloridate
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Overview
Description
. It is used in various scientific experiments and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl carbonochloridate can be synthesized using triphosgene (bis(trichloromethyl)carbonate) as a chlorination reagent . The reaction typically involves the conversion of pentadecanol to this compound under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a specific temperature and time to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using efficient chlorinating agents like triphosgene. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form pentadecanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Solvents: Dichloromethane and other non-polar solvents are often used to facilitate these reactions.
Catalysts: Catalysts such as N,N-dimethylacetamide can be used to enhance the reaction rate.
Major Products Formed
Esters: Reaction with alcohols forms esters.
Amides: Reaction with amines forms amides.
Thioesters: Reaction with thiols forms thioesters.
Scientific Research Applications
Pentadecyl carbonochloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the pentadecanoyl group into various molecules.
Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentadecyl carbonochloridate involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic Acid: A saturated fatty acid with a similar carbon chain length but different functional group (carboxylic acid instead of chloroformate).
Hexadecanoyl Chloride: Another long-chain acyl chloride with one additional carbon atom compared to pentadecyl carbonochloridate.
Uniqueness
This compound is unique due to its specific reactivity as a chloroformate, allowing it to participate in a wide range of acylation reactions. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
IUPAC Name |
pentadecyl carbonochloridate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16(17)18/h2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMUKVZQKMYTSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602932 |
Source
|
Record name | Pentadecyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81705-90-0 |
Source
|
Record name | Pentadecyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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